Degradation Potency (DC50) and Efficacy (Dmax) in HeLa Cells vs. Other In-Class PROTACs
Among ten synthesized PROTACs targeting Aster-A, only compound NGF3 (PROTAC Aster-A degrader-1) exhibited quantifiable degradation activity in HeLa cells, with a DC50 of 4.8 μM and a Dmax of 60% [1]. The remaining nine PROTACs, despite maintaining excellent binary affinity for Aster-A, showed no measurable degradation, indicating a critical divergence between target binding and functional degradation outcomes .
| Evidence Dimension | Degradation Potency (DC50) and Maximal Degradation (Dmax) |
|---|---|
| Target Compound Data | DC50 = 4.8 μM; Dmax = 60% |
| Comparator Or Baseline | Nine other Aster-A-targeting PROTACs from the same study |
| Quantified Difference | Only NGF3 showed degradation; all nine comparators had no quantifiable degradation (Dmax ≈ 0%) |
| Conditions | HeLa cells; Aster-A degradation measured by western blot or fluorescence-based assay |
Why This Matters
This data establishes NGF3 as the sole functional Aster-A degrader among its immediate chemical series, making it the only viable tool for studies requiring Aster-A ablation rather than mere inhibition.
- [1] He N, Depta L, Sievers S, Laraia L. Fluorescent probes and degraders of the sterol transport protein Aster-A. Bioorg Med Chem. 2024;103:117673. View Source
